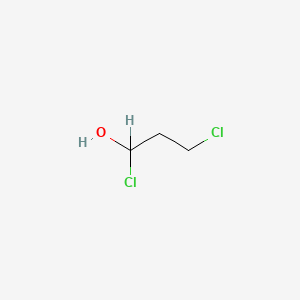
1,3-Dichloro-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-1-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a colorless liquid that is primarily used as an intermediate in the production of other chemicals, such as epichlorohydrin. This compound is also known by several other names, including 1,3-dichloropropan-2-ol and glycerol α,γ-dichlorohydrin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1-propanol can be synthesized through the hydrochlorination of glycerine. This process involves the reaction of glycerine with gaseous hydrogen chloride in the presence of a catalyst, typically a carboxylic acid. The reaction is carried out at temperatures ranging from 70 to 140°C, and the water produced during the reaction is continuously removed .
Industrial Production Methods: In industrial settings, this compound is produced as an intermediate in the manufacture of epichlorohydrin. This involves the addition of hypochlorous acid to allyl chloride, followed by dehydrochlorination with an alkali solution .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dichloro-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epichlorohydrin.
Reduction: It can be reduced to form 1,3-dichloropropane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used.
Major Products Formed:
Epichlorohydrin: Formed through oxidation.
1,3-Dichloropropane: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1,3-Dichloro-1-propanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of epichlorohydrin, which is a precursor for epoxy resins.
Biology: Studied for its mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used as a solvent for paints, lacquers, and nitrocellulose.
Mecanismo De Acción
The primary mechanism of action for 1,3-dichloro-1-propanol involves its dehydrochlorination to form epichlorohydrin. This reaction is catalyzed by alkali, and the process involves several side reactions. The reaction mechanism has been studied using density functional theory simulations to confirm the reaction pathways and simplify the reaction network .
Comparación Con Compuestos Similares
1,3-Dichloro-1-propanol is similar to other dichloropropanols, such as 2,3-dichloro-1-propanol. it is unique in its specific reactivity and applications. Similar compounds include:
2,3-Dichloro-1-propanol: Used in similar industrial applications but has different reactivity.
1,3-Dichloropropan-2-ol: Another isomer with distinct properties and uses.
This compound stands out due to its specific use in the production of epichlorohydrin and its unique chemical properties.
Propiedades
Número CAS |
26948-90-3 |
|---|---|
Fórmula molecular |
C3H6Cl2O |
Peso molecular |
128.98 g/mol |
Nombre IUPAC |
1,3-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c4-2-1-3(5)6/h3,6H,1-2H2 |
Clave InChI |
IFDLXKQSUOWIBO-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


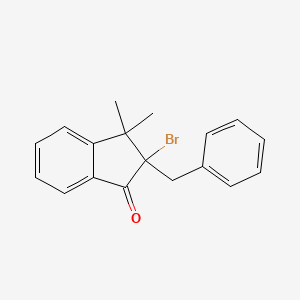
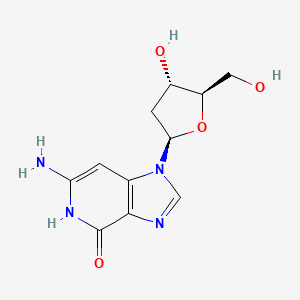
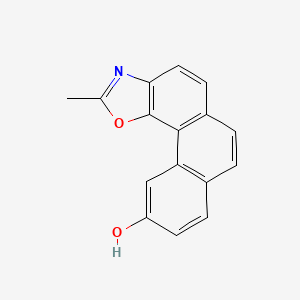
![(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B12798852.png)
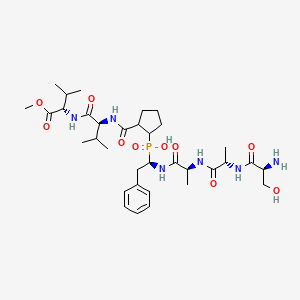
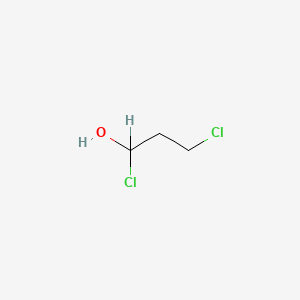
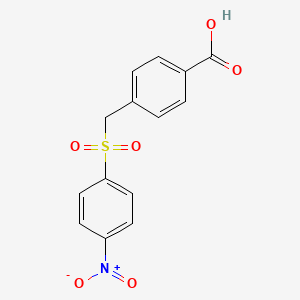
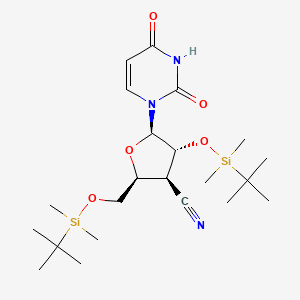
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)

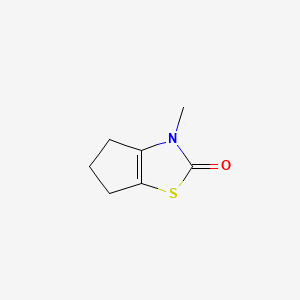
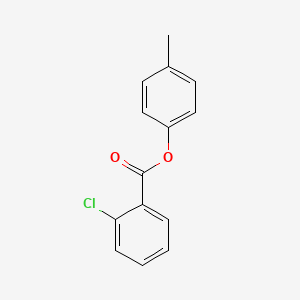
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)

